molecular formula C13H25NO3Si B11754916 tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate

Cat. No.: B11754916
M. Wt: 271.43 g/mol
InChI Key: WKNQWACTPLQFLA-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and includes functional groups such as a tert-butyl ester, a ketone, and a trimethylsilyl group. These functional groups contribute to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate typically involves multiple steps starting from commercially available materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ketone Group: The ketone group at the 4-position can be introduced via oxidation reactions.

    Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using trimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ketone group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the trimethylsilyl group, making it less lipophilic.

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of a trimethylsilyl group, leading to different reactivity and applications.

Uniqueness

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C13H25NO3Si

Molecular Weight

271.43 g/mol

IUPAC Name

tert-butyl 4-oxo-3-trimethylsilylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3Si/c1-13(2,3)17-12(16)14-8-7-10(15)11(9-14)18(4,5)6/h11H,7-9H2,1-6H3

InChI Key

WKNQWACTPLQFLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)[Si](C)(C)C

Origin of Product

United States

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